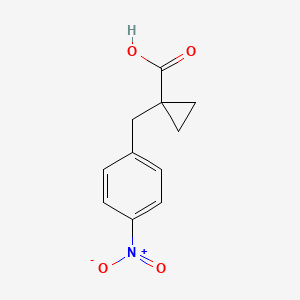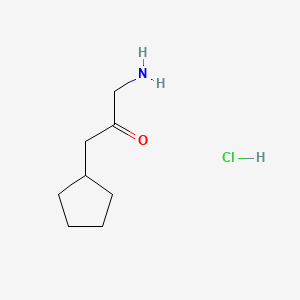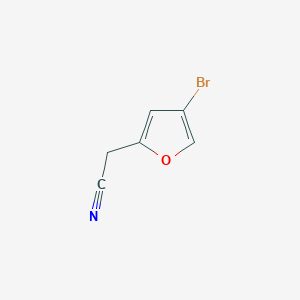
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid. It features a cyclopropane ring fused to the Cα atom of the amino acid. As a white solid, it occurs naturally and has several interesting properties .
Méthodes De Préparation
Synthetic Routes:: 1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid can be synthesized through various routes. One common method involves the reaction of 4-nitrobenzyl bromide with cyclopropanecarboxylic acid. The bromine atom in 4-nitrobenzyl bromide is replaced by the cyclopropane ring, yielding the desired compound.
Reaction Conditions:: The reaction typically takes place under reflux conditions in an appropriate solvent (such as dichloromethane or chloroform). The use of a base (e.g., sodium hydroxide) facilitates the deprotonation of the carboxylic acid group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Analyse Des Réactions Chimiques
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution: NBS (N-bromosuccinimide) is often used for benzylic bromination.
Reduction: Hydrogenation or metal hydrides (e.g., LiAlH₄) can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be employed.
Applications De Recherche Scientifique
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigating potential drug candidates.
Industry: Synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may act as a substrate, inhibitor, or modulator of biological processes. Further research is needed to elucidate its precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While 1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, other related compounds include:
- Cyclopropanecarboxylic acid (without the benzyl group).
- Other benzylic-substituted amino acids.
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(5-6-11)7-8-1-3-9(4-2-8)12(15)16/h1-4H,5-7H2,(H,13,14) |
Clé InChI |
ASKCRGDUNXESAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)






![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)




